1H-2-Benzopyran, 3-methyl-
CAS No.: 29727-02-4
Cat. No.: VC16001030
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29727-02-4 |
|---|---|
| Molecular Formula | C10H10O |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 3-methyl-1H-isochromene |
| Standard InChI | InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
| Standard InChI Key | HEIAGRNVOHGGKA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=CC=CC=C2CO1 |
Introduction
Chemical Identity and Structural Profile
Molecular Characteristics
3-Methyl-1H-2-benzopyran (C₁₀H₁₀O) is an oxygen-containing heterocycle with a molecular weight of 146.19 g/mol. Its structure comprises a benzene ring fused to a dihydropyran ring, with a methyl group at the 3-position (Figure 1). Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| Exact Mass | 146.073 g/mol |
| LogP (Partition Coeff.) | 2.68 |
| Topological PSA | 9.23 Ų |
The methyl group at position 3 influences electronic distribution, enhancing lipophilicity compared to the parent 1H-2-benzopyran (LogP = 2.19) .
Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the methyl group (δ 1.2–1.4 ppm, triplet) and pyran oxygen-linked protons (δ 4.5–5.0 ppm). Infrared (IR) spectra show a C-O-C stretch at 1,260 cm⁻¹ and aromatic C-H bends near 3,050 cm⁻¹ .
Synthetic Methodologies
Multicomponent Reaction (MCR)-Wittig Sequential Synthesis
A highly efficient one-pot synthesis leverages isocyanide-based MCRs followed by intramolecular Wittig cyclization (Scheme 1) :
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Passerini/Ugi Reaction: Reacting a phosphonium salt (e.g., 2-bromomethylaryl aldehyde), carboxylic acid, and isocyanide forms a intermediates.
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Wittig Cyclization: Treatment with K₂CO₃ induces cyclization, yielding 3-methyl-1H-2-benzopyran derivatives.
Optimized Conditions:
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Solvent: Dichloromethane (DCM)
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Temperature: 25°C
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Yield: 72–85%
This method avoids transition-metal catalysts, offering scalability and functional group tolerance .
Bromination and Functionalization
Electrophilic bromination using N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the methyl group’s benzylic position, enabling further cross-coupling reactions (e.g., Suzuki-Miyaura) . For 4,6-dimethoxy-substituted analogs, bromination occurs at both the methyl group and the benzene ring’s ortho position due to methoxy-directed electrophilic substitution .
Structural and Crystallographic Analysis
Dihedral Angles and Ring Conformation
X-ray crystallography of related flavones (e.g., 3,4′,5,7-tetramethoxyflavone) reveals a dihedral angle of 11.23° between the benzopyran-4-one and attached phenyl ring . For 3-methyl-1H-2-benzopyran, analogous non-planarity is expected, with the methyl group inducing steric hindrance and altering π-π stacking interactions .
Hydrogen Bonding Networks
Intramolecular C–H···O bonds stabilize the crystal lattice, forming S(6) ring motifs. Intermolecular interactions create 2D networks via R₄⁴(20) and R₂²(14) motifs, critical for solid-state stability .
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